molecular formula C17H24N2O4 B13353222 Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate

Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate

Cat. No.: B13353222
M. Wt: 320.4 g/mol
InChI Key: ZHBOFRUIUCTFLN-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate is a complex organic compound with the molecular formula C26H25N3O5. This compound is characterized by its unique structure, which includes a methylbenzoyl group and an aminoacetyl group attached to a pentanoate backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with glycine to form 4-methylbenzoyl glycine. The final step involves the esterification of 4-methylbenzoyl glycine with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylbenzoate
  • Methyl 4-aminobenzoate
  • Methyl 4-methyl-2-aminopentanoate

Uniqueness

Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various research applications.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]pentanoate

InChI

InChI=1S/C17H24N2O4/c1-11(2)9-14(17(22)23-4)19-15(20)10-18-16(21)13-7-5-12(3)6-8-13/h5-8,11,14H,9-10H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

ZHBOFRUIUCTFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC

Origin of Product

United States

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